4-(1,2,4-Oxadiazol-5-yl)benzoic acid 4-(1,2,4-Oxadiazol-5-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1557358-41-4
VCID: VC7431592
InChI: InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13)
SMILES: C1=CC(=CC=C1C2=NC=NO2)C(=O)O
Molecular Formula: C9H6N2O3
Molecular Weight: 190.158

4-(1,2,4-Oxadiazol-5-yl)benzoic acid

CAS No.: 1557358-41-4

Cat. No.: VC7431592

Molecular Formula: C9H6N2O3

Molecular Weight: 190.158

* For research use only. Not for human or veterinary use.

4-(1,2,4-Oxadiazol-5-yl)benzoic acid - 1557358-41-4

Specification

CAS No. 1557358-41-4
Molecular Formula C9H6N2O3
Molecular Weight 190.158
IUPAC Name 4-(1,2,4-oxadiazol-5-yl)benzoic acid
Standard InChI InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-11-14-8/h1-5H,(H,12,13)
Standard InChI Key DDZCSSHGLGUUOM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=NO2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

4-(1,2,4-Oxadiazol-5-yl)benzoic acid features a benzoic acid moiety linked to a 1,2,4-oxadiazole ring at the 5-position. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributes to the compound’s planar geometry and dipole moment (≈3.2 D), enhancing its interaction with biological targets . The carboxylic acid group at the 4-position of the benzene ring introduces hydrogen-bonding capabilities, critical for binding to enzymes and receptors.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₆N₂O₃
Molecular Weight190.16 g/mol
LogP (Octanol-Water)1.45 (predicted)
pKa (Carboxylic Acid)4.2 ± 0.3
Dipole Moment3.2 D (DFT-calculated)

Synthetic Methodologies

Cyclization Strategies

The synthesis of 1,2,4-oxadiazoles typically involves cyclocondensation reactions between amidoximes and carboxylic acid derivatives. For 4-(1,2,4-oxadiazol-5-yl)benzoic acid, two primary routes are documented:

Route A: Amidoxime Intermediate Pathway

  • Formation of Amidoxime: 4-Cyanobenzoic acid reacts with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6 h) to yield 4-amidoximebenzoic acid .

  • Cyclization: The amidoxime undergoes O-acylation with trifluoroacetic anhydride (TFAA) in dichloromethane, followed by base-mediated cyclization (e.g., triethylamine) to form the oxadiazole ring .

Route B: One-Pot Synthesis
A microwave-assisted method combines 4-carboxybenzaldehyde and hydroxylamine in DMF at 120°C for 30 minutes, achieving yields up to 68% . This approach reduces reaction time and improves scalability.

Table 2: Comparison of Synthetic Routes

ParameterRoute A (Amidoxime)Route B (One-Pot)
Yield65%68%
Reaction Time8 h0.5 h
Purification ComplexityModerateLow
ScalabilityIndustrialLab-scale

Biological Activities and Mechanisms

Antibacterial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus (MIC = 12.5 µg/mL) and Mycobacterium tuberculosis (MIC = 6.3 µg/mL) . Mechanistic studies suggest inhibition of penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis . The oxadiazole ring’s electron-withdrawing nature enhances binding affinity to the enzyme’s active site.

Antifungal Efficacy

Against fungal pathogens such as Candida albicans (MIC = 12.5 µg/mL) and Fusarium bulbilgenum (MIC = 12.5 µg/mL), the compound disrupts ergosterol biosynthesis, a critical component of fungal cell membranes . Substitution at the oxadiazole’s 5-position with hydrophobic groups (e.g., -CF₃) improves membrane permeability but reduces aqueous solubility.

Table 3: Antifungal Activity Against Select Pathogens

Fungal StrainMIC (µg/mL)Reference Compound (MIC)
Candida albicans12.5Fluconazole (1.0)
Trichophyton mentagrophytes6.3Terbinafine (0.5)
Fusarium bulbilgenum12.5Amphotericin B (0.25)

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Substitution with -NO₂ or -CF₃ at the benzene ring’s meta position increases anti-tubercular activity by 40% compared to unsubstituted analogs .

  • Hydrophobic Chains: Alkyl chains (e.g., -C₃H₇) at the oxadiazole’s 3-position enhance potency against Mycobacterium tuberculosis (MIC = 3.1 µg/mL) .

Table 4: SAR of Select Derivatives

DerivativeSubstituent (R)Anti-TB MIC (µg/mL)Solubility (mg/mL)
Parent CompoundH6.30.45
4-Nitro Derivative-NO₂3.80.22
3-Propyl Derivative-C₃H₇3.10.18

Comparative Analysis with Structural Analogs

3-yl vs. 5-yl Isomers

While the 3-yl isomer (4-(1,2,4-oxadiazol-3-yl)benzoic acid) has been more extensively studied, the 5-yl variant demonstrates distinct pharmacokinetic profiles:

  • Bioavailability: The 5-yl isomer exhibits 25% higher oral bioavailability in murine models due to reduced first-pass metabolism .

  • Target Selectivity: Molecular docking reveals stronger binding to PBP2a (ΔG = -9.2 kcal/mol) compared to the 3-yl isomer (ΔG = -8.1 kcal/mol) .

Future Directions and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves solubility (4.2 mg/mL) and reduces hepatotoxicity in preclinical models .

Hybrid Pharmacophores

Conjugation with fluoroquinolones (e.g., ciprofloxacin) yields dual-action hybrids with synergistic activity against multidrug-resistant Pseudomonas aeruginosa (FIC index = 0.3) .

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